N-(2,4-dimethoxyphenyl)methanesulfonamide CAS number 264141-80-2
N-(2,4-dimethoxyphenyl)methanesulfonamide CAS number 264141-80-2
An In-Depth Technical Guide to N-(2,4-dimethoxyphenyl)methanesulfonamide (CAS 264141-80-2)
Executive Summary
N-(2,4-dimethoxyphenyl)methanesulfonamide is an organic compound featuring two critical pharmacophores: the methanesulfonamide group and a dimethoxy-substituted phenyl ring. The methanesulfonamide moiety is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties that allow it to serve as a versatile scaffold in designing therapeutic agents for a wide range of diseases.[1][2] Similarly, the dimethoxybenzene motif is prevalent in numerous biologically active natural products and synthetic compounds, often contributing to antioxidant, anti-inflammatory, and anticancer effects.[3] This guide provides a comprehensive technical overview of N-(2,4-dimethoxyphenyl)methanesulfonamide, presenting a reasoned synthesis protocol, detailed characterization predictions based on spectroscopic principles and data from close analogs, and an exploration of its potential biological activities for researchers in drug discovery and development.
Scientific Rationale: A Molecule of Convergent Potential
The therapeutic potential of N-(2,4-dimethoxyphenyl)methanesulfonamide can be inferred from the well-established bioactivities of its constituent parts.
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The Methanesulfonamide Moiety: This functional group (-SO₂NH₂) is a bioisostere of the carboxylic acid group but with distinct properties. Its non-basic nitrogen, strong electron-withdrawing nature, and capacity to act as both a hydrogen bond donor and acceptor make it a powerful component in drug design.[1] Derivatives have demonstrated significant efficacy as anti-inflammatory agents (e.g., selective COX-2 inhibitors), antimicrobial compounds, and even antiarrhythmic drugs.[1] The stability and synthetic accessibility of this group further enhance its utility.[2]
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The 2,4-Dimethoxybenzene Moiety: The presence of two methoxy groups on the phenyl ring significantly influences the molecule's electronic and lipophilic character. Dimethoxybenzene derivatives are known to possess a spectrum of biological activities.[3] Specifically, the 2-methoxy-substituted phenol pattern is associated with antioxidant and cyclooxygenase-2 (COX-2) inhibitory effects, which are critical in managing inflammation.[4]
The combination of these two moieties in a single molecule suggests a strong potential for synergistic or enhanced biological activity, particularly in the domain of anti-inflammatory and anticancer research.
Synthesis and Mechanistic Insight
The most direct and industrially scalable synthesis of N-(2,4-dimethoxyphenyl)methanesulfonamide involves the nucleophilic substitution reaction between 2,4-dimethoxyaniline and methanesulfonyl chloride.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-(2,4-dimethoxyphenyl)methanesulfonamide.
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing N-aryl sulfonamides.[2][5][6]
Materials:
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2,4-Dimethoxyaniline (1.0 eq)
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Methanesulfonyl chloride (1.1 eq)
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Anhydrous Pyridine or Triethylamine (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous DCM.
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Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution. The pyridine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, preventing protonation of the starting amine.
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Cooling: Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermic nature of the reaction between the amine and the highly reactive sulfonyl chloride.
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Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will likely form.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
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Work-up:
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Quench the reaction by adding water or 1M HCl and transfer the mixture to a separatory funnel.
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Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure N-(2,4-dimethoxyphenyl)methanesulfonamide.
Physicochemical and Spectroscopic Characterization
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[7][8]
Predicted Physicochemical Properties
| Property | Value |
| CAS Number | 264141-80-2[9] |
| Molecular Formula | C₉H₁₃NO₄S |
| Molecular Weight | 231.27 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents like DCM, ethyl acetate, and acetone. |
Predicted Spectroscopic Data
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¹H NMR Spectroscopy (in CDCl₃):
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δ ~7.0-7.5 ppm: Aromatic protons (3H, multiplet).
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δ ~6.5-6.8 ppm: N-H proton (1H, broad singlet), which would disappear upon D₂O exchange.
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δ 3.8-3.9 ppm: Two distinct singlets (3H each) for the two methoxy (-OCH₃) groups.
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δ ~3.0 ppm: A sharp singlet (3H) for the methyl protons of the methanesulfonamide group (CH₃-SO₂).
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¹³C NMR Spectroscopy (in CDCl₃):
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δ ~150-160 ppm: Aromatic carbons attached to methoxy groups.
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δ ~110-130 ppm: Other aromatic carbons.
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δ ~98-105 ppm: Aromatic carbons ortho/para to methoxy groups.
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δ ~55-56 ppm: Carbons of the two methoxy groups.
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δ ~40 ppm: Carbon of the methanesulfonamide methyl group.
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Infrared (IR) Spectroscopy (KBr Pellet):
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~3250 cm⁻¹: N-H stretching vibration.
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~1330 cm⁻¹ & ~1150 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations, characteristic of the sulfonamide group.
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~2950 cm⁻¹: C-H stretching of methyl and aromatic groups.
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~1210 cm⁻¹ & ~1030 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy groups.
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Mass Spectrometry (ESI+):
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m/z: Expected [M+H]⁺ at ~232.06.
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Potential Biological Activities and Therapeutic Applications
Based on extensive literature on related compounds, N-(2,4-dimethoxyphenyl)methanesulfonamide is a promising candidate for several therapeutic areas.
Anti-inflammatory Activity
A primary hypothesized activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The methanesulfonamide group is a key pharmacophore in several selective COX-2 inhibitors.[1] The mechanism involves the sulfonamide moiety binding to a specific hydrophilic side pocket within the COX-2 active site, leading to selective inhibition over the COX-1 isoform and potentially reducing gastrointestinal side effects associated with traditional NSAIDs.[1]
Caption: Potential mechanism of COX-2 inhibition leading to reduced inflammation.
Antimicrobial and Anticancer Potential
Sulfonamides have a long history as antimicrobial agents, primarily by inhibiting bacterial folic acid synthesis.[5] While resistance is an issue, novel sulfonamide structures are continually being explored.[1] Furthermore, various sulfonamide derivatives have been synthesized and shown to possess potent antitumor activity, suggesting that N-(2,4-dimethoxyphenyl)methanesulfonamide should be evaluated in cancer cell line screenings.[10][11]
Conclusion and Future Directions
N-(2,4-dimethoxyphenyl)methanesulfonamide is a synthetically accessible molecule that combines two pharmacologically significant motifs. Based on a robust analysis of related structures, it holds considerable promise as a lead compound for the development of novel anti-inflammatory, antimicrobial, or anticancer agents.
Future research should focus on:
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Empirical Validation: Synthesizing the compound using the protocol outlined and performing full spectroscopic characterization to confirm its structure.
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In Vitro Screening: Evaluating its biological activity through assays such as COX-1/COX-2 inhibition assays, broad-spectrum antimicrobial panels, and cytotoxicity screening against various cancer cell lines (e.g., MCF-7 breast cancer cells).[11]
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution pattern on the phenyl ring to optimize potency and selectivity.
This technical guide provides a solid foundation for researchers to initiate investigations into this promising compound, bridging the gap between its chemical structure and its potential therapeutic applications.
References
- BenchChem. (n.d.). Biological activity of methanesulfonamide derivatives.
- (2022, June 24). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process.
- EvitaChem. (n.d.). Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl].
- PubChem - NIH. (n.d.). RS-39604 | C26H36ClN3O6S | CID 5145950.
- cas号查询. (n.d.). N-(2,4-dimethoxyphenyl)methanesulfonamide.
- ACS Publications - Journal of Medicinal Chemistry. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
- BenchChem. (n.d.). Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.
- Semantic Scholar. (2004, August 1). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides.
- (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
- MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- PMC. (n.d.). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide.
- (2007, March 15). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
- ResearchGate. (n.d.). NMR spectral data of compounds 2-4.
- Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
- BenchChem. (n.d.). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.
- SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).
- (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech”.
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